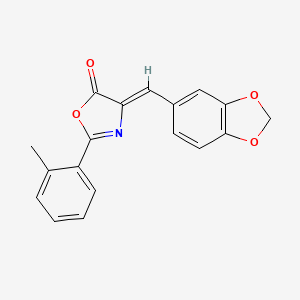
4-(1,3-benzodioxol-5-ylmethylene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
説明
Synthesis Analysis
The synthesis of oxazolone derivatives involves multiple steps, including cyclization and chlorination, leading to the formation of complex structures. One approach for similar compounds involves the reaction of butanedione monoxime with (substituted) benzaldehyde, followed by Knoevenagel reactions and hydrogenation processes to yield various derivatives with significant activities (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of oxazolone derivatives and related compounds has been elucidated through spectroscopic analyses and X-ray crystallography, revealing the details of their chemical bonding and spatial arrangement. For example, compounds have been characterized to establish their structure, confirming the presence of specific functional groups and molecular conformations (Ünver et al., 2010).
Chemical Reactions and Properties
Oxazolone derivatives engage in various chemical reactions, displaying versatility as templates for synthesizing functionalized oxazoles through nucleophilic ring-opening reactions followed by cyclization processes. These reactions highlight the compound's reactivity and potential for generating a wide range of derivatives with diverse chemical properties (Misra & Ila, 2010).
科学的研究の応用
Tuning Entangled Networks
Research by Xiang He et al. (2013) explored the use of position isomers and flexible tetracarboxylate ligands to assemble compounds with different kinds of entangled networks. Their study resulted in the synthesis of compounds exhibiting unique three-dimensional architectures and photoluminescence properties, showcasing the chemical's potential in designing novel materials with specific optical characteristics (Xiang He et al., 2013).
Novel Synthesis Methods
Muhammad Naeem Ahmed et al. (2016) detailed a one-pot three-component strategy for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles, highlighting the versatility and efficiency of novel synthesis approaches in creating compounds with potential for further chemical modification and study. The research underlines the importance of innovative synthesis methods in expanding the library of organic compounds for various applications (Muhammad Naeem Ahmed et al., 2016).
Polymer Donors for Organic Photovoltaics
A study by Suha Lee et al. (2020) synthesized benzotriazole-based polymer donors, revealing their potential in organic photovoltaic applications through the examination of their physical, optical, and electrochemical properties. This research contributes to the development of more efficient and stable materials for solar cell technologies (Suha Lee et al., 2020).
Engineering Molecular Crystals
K. Maly et al. (2007) demonstrated the engineering of molecular crystals with hexaphenylbenzene derivatives, aiming at predetermined properties for applications in molecular electronics and photonics. The study showcases the strategic design of molecules to achieve specific functionalities in solid-state applications (K. Maly et al., 2007).
Nonlinear Optical Properties
Y. Murthy et al. (2010) investigated the nonlinear optical properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones, demonstrating the compound's potential in photonic and electronic applications. The study provides insights into the material's ultrafast fluorescence decay and electron transfer processes, contributing to the development of materials for optical data storage and processing (Y. Murthy et al., 2010).
特性
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2-methylphenyl)-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-11-4-2-3-5-13(11)17-19-14(18(20)23-17)8-12-6-7-15-16(9-12)22-10-21-15/h2-9H,10H2,1H3/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNFHOOKILTMRU-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2-methylphenyl)-1,3-oxazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



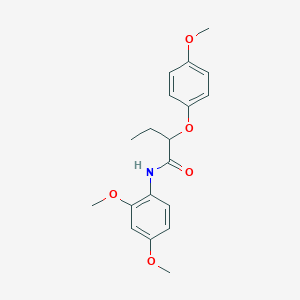
![N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4627319.png)
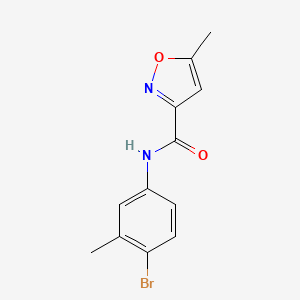

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4627350.png)
![N-{2-[(butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4627357.png)
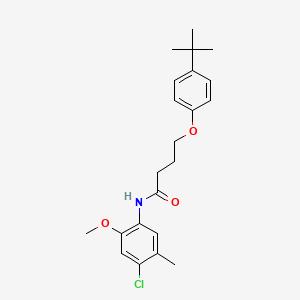
![3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4627372.png)
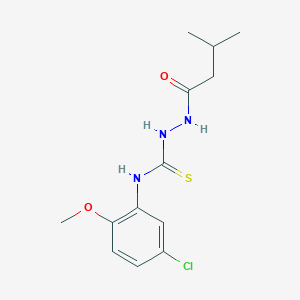
![N-[1-(3,4-dimethylphenyl)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4627388.png)
![2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627395.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4627399.png)
![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4627407.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4627430.png)